Benzyl quinoxaline-2-carboxylate
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Overview
Description
Benzyl quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound that features a quinoxaline ring fused with a benzene ring and a carboxylate group. This compound is part of the broader class of quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzyl quinoxaline-2-carboxylate, like other quinoxaline derivatives, has been found to have a wide range of targets due to its versatile pharmacological properties . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxalines have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Quinoxaline derivatives have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with benzyl glyoxylate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring . Various catalysts, such as transition metals or organic acids, can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly adopted . These approaches not only improve yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl quinoxaline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines .
Scientific Research Applications
Benzyl quinoxaline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antiviral, and antifungal activities.
Medicine: It is used in the development of drugs for treating cancer, AIDS, and other infectious diseases.
Industry: This compound is utilized in the production of dyes, pigments, and polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Similar in structure but contains a nitrogen atom at a different position in the ring.
Cinnoline: Another nitrogen-containing heterocycle with a different arrangement of nitrogen atoms.
Phthalazine: Features a similar fused ring system but with different nitrogen positioning.
Uniqueness
Benzyl quinoxaline-2-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
benzyl quinoxaline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20-11-12-6-2-1-3-7-12)15-10-17-13-8-4-5-9-14(13)18-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEBWMVYKLIACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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